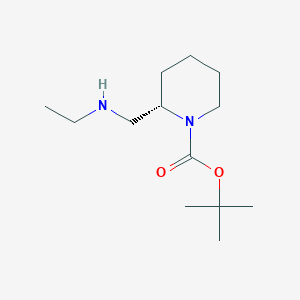

tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is tert-butyl (2S)-2-[(ethylamino)methyl]piperidine-1-carboxylate. The stereochemical descriptor (S) denotes the absolute configuration at the second carbon of the piperidine ring, where the ethylaminomethyl group is attached. This configuration arises from the Cahn-Ingold-Prelog priority rules, prioritizing the substituents in the order: carboxylate (>N–COO–tert-butyl), ethylaminomethyl (–CH2–NH–C2H5), and the remaining piperidine carbons. The piperidine ring adopts a chair conformation, with the bulky tert-butoxycarbonyl group occupying an equatorial position to minimize steric strain.

Molecular Formula and Weight Analysis

The molecular formula is C13H24N2O2 , derived as follows:

- Piperidine backbone: C5H10N

- tert-Butoxycarbonyl group: C5H9O2

- Ethylaminomethyl side chain: C3H8N

The molecular weight is 240.34 g/mol , calculated from isotopic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00). High-resolution mass spectrometry would yield a precise mass of 240.1838 Da.

| Property | Value |

|---|---|

| Molecular formula | C13H24N2O2 |

| Molecular weight (g/mol) | 240.34 |

| Exact mass (Da) | 240.1838 |

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound is limited, analogous structures provide insights. For example, the related compound tert-butyl 3-(((2-((1-(benzenesulfonyl)-1H-indol-4-yl)oxy)ethyl)amino)methyl)piperidine-1-carboxylate crystallizes in the I4122 space group with unit cell dimensions a = 154.47 Å, b = 154.47 Å, c = 127.42 Å. The piperidine ring in such derivatives typically exhibits a chair conformation, with substituents adopting equatorial positions to avoid 1,3-diaxial interactions.

Conformational isomerism arises from:

- Ring puckering : Piperidine transitions between chair, boat, and twist-boat conformers, though the chair form dominates at room temperature.

- Side-chain rotation : The ethylaminomethyl group rotates freely around the C2–CH2 bond, sampling staggered and eclipsed conformations.

Hydrogen bonding in similar piperidine carboxylates involves N–H···O interactions between the amine and carboxylate groups, stabilizing specific conformers.

Comparative Structural Analysis with Related Piperidine Carboxylates

Key structural differences between this compound and analogs include:

Substituent effects :

Carboxylate orientation : In anhydrous forms, the carboxylate group rotates ~49° relative to the piperidine plane compared to hydrated forms, altering hydrogen-bond networks.

Chirality : The (S) configuration at C2 directs the ethylaminomethyl group into a spatially distinct orientation compared to (R) enantiomers, impacting receptor binding in pharmaceutical applications.

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(ethylaminomethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m0/s1 |

InChI Key |

DNPZZKUZHMYHOZ-NSHDSACASA-N |

Isomeric SMILES |

CCNC[C@@H]1CCCCN1C(=O)OC(C)(C)C |

Canonical SMILES |

CCNCC1CCCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with common reagents including alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new piperidine derivatives with modified functional groups.

Scientific Research Applications

tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways and interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound A : this compound (Target Compound)

- Substituents: Ethylamino-methyl group at C2, tert-butyl carbamate at N1.

- Stereochemistry : (S)-configuration at C2.

Compound B : tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate

- Substituents : Hydroxyl (-OH) at C4, methyl (-CH₃) at C2, tert-butyl carbamate at N1 .

- Stereochemistry : (2S,4S)-configuration.

- Key Features: Hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and crystallinity. The methyl group introduces steric hindrance but lacks the basicity of the ethylamino group in Compound A.

Compound C : tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate

- Substituents: Unsubstituted aminomethyl (-CH₂NH₂) at C2, tert-butyl carbamate at N1.

- Stereochemistry : Typically racemic or unspecified.

Table 1: Comparative Data of Piperidine Derivatives

Key Observations :

Basicity and Reactivity: Compound A’s ethylamino group (secondary amine) offers intermediate basicity compared to Compound C’s primary amine, which is more nucleophilic but less stable. Compound B’s hydroxyl group enables participation in hydrogen bonding and oxidation reactions, contrasting with the alkylamine functionality in Compound A .

Compound B’s hydroxyl group likely improves aqueous solubility relative to Compound A’s ethylamino group, which may favor organic-phase solubility .

Stereochemical Influence :

- The (S)-configuration in Compound A and (2S,4S) in Compound B highlight the role of stereochemistry in modulating biological activity or crystallization behavior. For instance, enantiopure compounds often exhibit distinct pharmacokinetic profiles.

Biological Activity

tert-Butyl (S)-2-((ethylamino)methyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being explored for its applications in treating central nervous system disorders, pain management, and inflammation control. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- IUPAC Name : tert-butyl (2S)-2-(ethylaminomethyl)piperidine-1-carboxylate

- Structural Features : The compound contains a piperidine ring with a tert-butyl group and an ethylamino substitution, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H26N2O2 |

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(ethylaminomethyl)piperidine-1-carboxylate |

| InChI Key | DNPZZKUZHMYHOZ-NSHDSACASA-N |

The mechanism of action for this compound involves its potential role as a modulator of various biological pathways. It may interact with specific receptors or enzymes, influencing cellular processes such as neurotransmission and inflammation. Preliminary studies suggest that it could act as an inhibitor or modulator of certain enzymes, which warrants further investigation into its pharmacodynamics and pharmacokinetics.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

-

Central Nervous System Effects :

- Potential applications in treating mood disorders and anxiety due to its interaction with neurotransmitter systems.

- Studies on similar compounds have shown effects on serotonin and norepinephrine reuptake inhibition, suggesting a possible mechanism for antidepressant activity.

-

Anti-inflammatory Properties :

- The compound's structure may allow it to modulate inflammatory pathways, making it a candidate for further research in pain management and inflammatory conditions.

-

Anticonvulsant Activity :

- Analogous compounds have demonstrated anticonvulsant properties, indicating that this compound could be investigated for similar effects.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives similar to this compound:

- A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of piperidine derivatives, noting that modifications at the piperidine ring can significantly affect biological activity, including receptor affinity and selectivity .

- Another research article highlighted the potential of piperidine-based compounds in modulating G protein-coupled receptor pathways, which are critical in many physiological processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate | 138022-02-3 | 0.98 |

| 1-Boc-4-(Aminomethyl)piperidine | 144222-22-0 | 0.98 |

| tert-Butyl methyl(piperidin-4-ylmethyl)carbamate | 138022-04-5 | 0.98 |

These compounds exhibit structural similarities but may differ in their biological activities and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.